2-(3-Nitrophenyl)-n-phenylacetamide
Description
2-(3-Nitrophenyl)-N-phenylacetamide is a phenylacetamide derivative characterized by a nitro (-NO₂) group at the meta position of the phenyl ring attached to the acetamide moiety. Its molecular formula is C₁₄H₁₂N₂O₃, with a molecular weight of 256.26 g/mol. The nitro group confers electron-withdrawing properties, enhancing the compound's reactivity and influencing its interactions with biological targets .
Key structural features include:
- Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.
- Phenyl rings: Contribute to hydrophobic interactions in biological systems.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in enzyme inhibition and receptor modulation applications .
Properties
CAS No. |
19188-75-1 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)16(18)19/h1-9H,10H2,(H,15,17) |
InChI Key |
QPVOIOQTAFAYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENEACETAMIDE,3-NITRO-N-PHENYL- typically involves the nitration of benzeneacetamide followed by N-phenylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The N-phenylation can be carried out using aniline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of BENZENEACETAMIDE,3-NITRO-N-PHENYL- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BENZENEACETAMIDE,3-NITRO-N-PHENYL- can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives of benzeneacetamide.
Substitution: Various substituted benzeneacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: BENZENEACETAMIDE,3-NITRO-N-PHENYL- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, amino derivatives obtained from the reduction of the nitro group may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, BENZENEACETAMIDE,3-NITRO-N-PHENYL- is used in the manufacture of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of BENZENEACETAMIDE,3-NITRO-N-PHENYL- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can bind to and inhibit the function of target proteins. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biomolecules, influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Impact of Substituent Position and Electronic Effects
Nitro Group (Meta vs. Para) :
- The meta-nitro position in this compound creates a steric and electronic environment distinct from para-substituted analogs. This positioning may optimize interactions with hydrophobic pockets in enzyme active sites .
- In contrast, para-substituted nitro compounds (e.g., 2-(4-nitrophenyl) analogs) are less common in the literature but may exhibit altered binding modes due to symmetric electronic effects.
Methoxy vs. Nitro Groups :
- Methoxy groups (electron-donating) improve solubility but reduce electrophilicity compared to nitro groups. For example, 2-(4-Methoxyphenyl)-N-phenylacetamide shows altered pharmacokinetic profiles but weaker enzyme inhibition than nitro-containing analogs .
Halogen vs. Nitro Substituents :
- Bromine at the meta position (2-(3-Bromophenyl)-N-phenylacetamide) increases electrophilicity, favoring nucleophilic substitution reactions. However, nitro groups provide stronger electron-withdrawing effects, enhancing stability in redox environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
